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Compound of Interest |

Compound Name: Chloromethyl Ethyl Carbonate
CAS No.: 35179-98-7
Cat. No.: B127132
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
chloromethyl ethyl carbonate (CsH7ClOs), a key reagent and intermediate in organic
synthesis. Due to the limited availability of published experimental spectra for this specific
compound, this document presents a detailed analysis based on predicted values derived from
structurally analogous compounds, namely ethyl chloroformate and chloromethyl methyl ether.
This guide is intended to serve as a valuable resource for the identification and characterization
of chloromethyl ethyl carbonate in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for chloromethyl ethyl carbonate. These predictions
are based on established principles of spectroscopy and comparative analysis of experimental
data for structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Data for Chloromethyl Ethyl Carbonate

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

5.75 Singlet - O-CH2-ClI

4.25 Quartet 7.1 O-CHz2-CHs

1.30 Triplet 7.1 O-CH2-CHs

Table 2: Predicted 13C NMR Data for Chloromethyl Ethyl Carbonate

Chemical Shift (8) ppm Assighment
154.5 C=0

75.0 O-CH2-Cl
65.0 O-CH2-CHs
14.0 O-CHz2-CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for Chloromethyl Ethyl Carbonate

Wavenumber (cm~2) Intensity Assignment

~1775 Strong C=0 stretch (carbonate)
~1250 Strong C-O stretch (asymmetric)
~1000 Strong C-O stretch (symmetric)
~2980 Medium C-H stretch (aliphatic)
~750 Medium C-Cl stretch

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Data for Chloromethyl Ethyl Carbonate

m/z Predicted Fragment

138/140 [M]* (Molecular ion with 3>Cl/3’Cl isotopes)
103 M- Cl*

93/95 [M - OCH2CHs]*

63/65 [CH2CI]*

45 [OCH2CHs]*

29 [CH2CHs]*

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for liquid samples such as chloromethyl ethyl carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of chloromethyl ethyl carbonate (approximately 10-20 mg)
is dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs) to a final volume of
approximately 0.6 mL in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS)
is added as an internal standard for chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: *H and 3C NMR spectra are acquired on a 400 MHz (or higher) NMR
spectrometer.

e 1H NMR Acquisition:

o Pulse Program: A standard single-pulse sequence is used.

[e]

Spectral Width: -2 to 12 ppm.

Number of Scans: 16 scans.

o

[¢]

Relaxation Delay: 2 seconds.
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e 13C NMR Acquisition:

o

Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used.

[¢]

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024 scans.

[¢]

[e]

Relaxation Delay: 2 seconds.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software. This involves Fourier transformation, phase correction, baseline correction, and
referencing to the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat chloromethyl ethyl carbonate is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition:

o

Spectral Range: 4000 to 400 cm~1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16 scans.

o

[e]

A background spectrum of the clean salt plates is recorded and automatically subtracted
from the sample spectrum.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The transmittance or absorbance is plotted as a function of wavenumber (cm™1).

Mass Spectrometry (MS)

» Sample Introduction: A dilute solution of chloromethyl ethyl carbonate in a volatile organic
solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via
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direct infusion or through a gas chromatograph (GC-MS).

e Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is
typically used.

o Data Acquisition:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 10-200.
o Scan Speed: 1 scan/second.

o Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-
to-charge ratio (m/z), is analyzed to identify the molecular ion and characteristic fragment
ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound like chloromethyl ethyl carbonate.
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Spectroscopic Analysis Workflow for Chloromethyl Ethyl Carbonate
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Spectroscopic analysis workflow.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Chloromethyl Ethyl Carbonate:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b127132/docs#spectroscopic-profile-of-chloromethyl-
ethyl-carbonate-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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